molecular formula C20H19ClN2O4 B2389323 Methyl 8-chloro-4-((3-ethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251592-85-4

Methyl 8-chloro-4-((3-ethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2389323
CAS No.: 1251592-85-4
M. Wt: 386.83
InChI Key: UITIUZVBLIGVES-UHFFFAOYSA-N
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Description

Methyl 8-chloro-4-((3-ethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C20H19ClN2O4 and its molecular weight is 386.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research into tetrahydroisoquinoline derivatives, including those structurally related to Methyl 8-chloro-4-((3-ethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, highlights the significant role of certain structural features in pharmacological activity. Studies by Zára-Kaczián et al. (1986) found that the presence of ureido, (alkoxycarbonyl)amino, or [(alkylamino)acyl]amino groups attached to the isoquinoline skeleton is crucial for antidepressant action. This research demonstrates the importance of specific substitutions on the isoquinoline structure for achieving desired biological effects, such as dopamine uptake inhibition or dopaminomimetic properties Zára-Kaczián et al., 1986.

Cytotoxic Activity

Further studies on isoquinoline derivatives have explored their cytotoxic activities. Bu et al. (2001) synthesized a series of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidines with cationic side chains from aminoanthraquinones, which showed potential as anticancer agents through their substantial growth delays against in vivo subcutaneous tumors in mice. This underscores the potential therapeutic applications of such compounds in cancer treatment Bu et al., 2001.

Auxiliary-assisted Catalysis

In the realm of synthetic chemistry, auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds have been developed using carboxylic acid derivatives related to the isoquinoline framework. Shabashov and Daugulis (2010) presented a method that enhances the synthesis of complex organic molecules, demonstrating the versatility of isoquinoline derivatives in facilitating selective and efficient chemical transformations Shabashov & Daugulis, 2010.

Antioxidant Properties

The exploration of isoquinoline compounds also extends to their antioxidant properties. Kawashima et al. (1979) prepared a compound, N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid (MDTI), which exhibited exceptional electron-donating activity and was found to have excellent antioxidant properties, indicating potential applications in preventing oxidative stress-related diseases Kawashima et al., 1979.

Properties

IUPAC Name

methyl 8-chloro-4-[(3-ethoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-3-27-13-7-4-6-12(10-13)11-22-18-14-8-5-9-15(21)17(14)23-19(24)16(18)20(25)26-2/h4-10H,3,11H2,1-2H3,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITIUZVBLIGVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC2=C(C(=O)NC3=C2C=CC=C3Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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